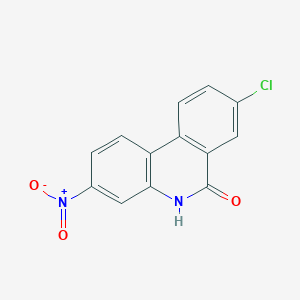
8-Chloro-3-nitrophenanthridin-6(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-nitrophenanthridin-6(5h)-one is a synthetic organic compound belonging to the phenanthridinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-nitrophenanthridin-6(5h)-one typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of a nitro group to a phenanthridinone precursor.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
8-Chloro-3-nitrophenanthridin-6(5h)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: The parent compound, known for its biological activities.
8-Chlorophenanthridinone: Similar structure but without the nitro group.
3-Nitrophenanthridinone: Similar structure but without the chlorine atom.
Uniqueness
8-Chloro-3-nitrophenanthridin-6(5h)-one is unique due to the presence of both chlorine and nitro groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
26689-65-6 |
|---|---|
Molecular Formula |
C13H7ClN2O3 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
8-chloro-3-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7ClN2O3/c14-7-1-3-9-10-4-2-8(16(18)19)6-12(10)15-13(17)11(9)5-7/h1-6H,(H,15,17) |
InChI Key |
DDWRZBARTQMGEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

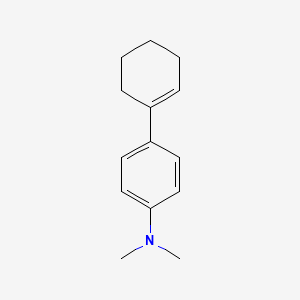
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
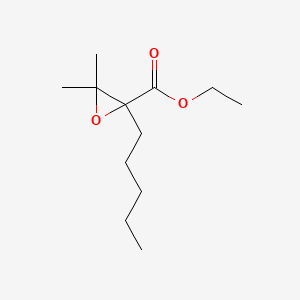
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
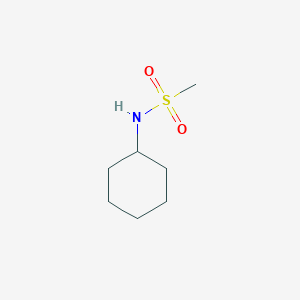
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

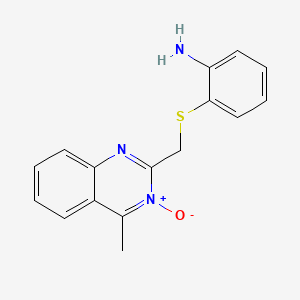
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)

